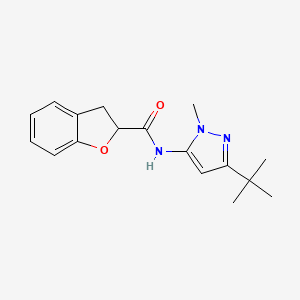
2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione, also known as HPI, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. HPI is a member of the isoindoline family and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research.
作用机制
The mechanism of action of 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is complex and involves multiple pathways. This compound has been found to inhibit the activity of various enzymes, including monoamine oxidase and acetylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. Additionally, this compound has been found to modulate the activity of various receptors, including the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research. This compound has been found to exhibit antioxidant activity, which may help to protect against oxidative stress and inflammation. Additionally, this compound has been found to exhibit anti-inflammatory activity, which may help to reduce the risk of chronic diseases such as cancer and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is its versatility. This compound can be synthesized in a variety of ways, and modifications can be made to the compound to tailor it for specific applications. Additionally, this compound has been found to exhibit low toxicity and minimal side effects, making it a promising candidate for further research. However, one of the main limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione. One area of interest is the development of this compound derivatives that exhibit improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications in the treatment of neurological disorders and other diseases. Finally, research is needed to optimize the synthesis of this compound to improve yield and purity, and to develop more efficient and cost-effective methods for large-scale production.
合成方法
The synthesis of 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione involves a multi-step process that begins with the reaction of 2-phenylacetaldehyde with ethyl acetoacetate to form a β-ketoester intermediate. This intermediate is then treated with sodium methoxide to form the corresponding enolate, which is subsequently reacted with phthalic anhydride to produce this compound. The synthesis of this compound has been optimized over the years to improve yield and purity, and various modifications have been made to the original method to tailor the compound for specific applications.
科学研究应用
2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been studied extensively for its potential applications in the field of medicine. One of the most promising areas of research involves the use of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain that are characteristic of Alzheimer's disease. Additionally, this compound has been found to inhibit the activity of monoamine oxidase, an enzyme that is implicated in the development of Parkinson's disease.
属性
IUPAC Name |
2-(2-hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-3,6-7,12-14,18H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUARPIAFAGPMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)

![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)


![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)

![2-Cyclopent-2-en-1-yl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7515901.png)




